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Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-

Epoxy Resin Curing Glass Transition Temperature Thermoset Crosslink Density

Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- (CAS 110726-28-8), commonly known as TrisP-PA or α,α,α'-Tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene, is a trifunctional polyphenol monomer bearing three para-hydroxyphenyl groups on a central ethyl-isopropylbenzene scaffold. Commercially supplied at ≥98.0% purity (GC) with a melting point of approximately 225 °C, this compound serves as a critical monomer and curing agent for advanced epoxy resins, a raw material for photoresist additives and photoacid generators, and a precursor for polycarbonate resins and cyanate ester matrices.

Molecular Formula C29H28O3
Molecular Weight 424.5 g/mol
CAS No. 110726-28-8
Cat. No. B017781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-
CAS110726-28-8
Molecular FormulaC29H28O3
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
InChIInChI=1S/C29H28O3/c1-28(2,21-8-14-25(30)15-9-21)20-4-6-22(7-5-20)29(3,23-10-16-26(31)17-11-23)24-12-18-27(32)19-13-24/h4-19,30-32H,1-3H3
InChIKeyWXYSZTISEJBRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisphenol PA (CAS 110726-28-8): Identity, Structure, and Industrial Positioning


Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- (CAS 110726-28-8), commonly known as TrisP-PA or α,α,α'-Tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene, is a trifunctional polyphenol monomer bearing three para-hydroxyphenyl groups on a central ethyl-isopropylbenzene scaffold . Commercially supplied at ≥98.0% purity (GC) with a melting point of approximately 225 °C, this compound serves as a critical monomer and curing agent for advanced epoxy resins, a raw material for photoresist additives and photoacid generators, and a precursor for polycarbonate resins and cyanate ester matrices . Its three phenolic hydroxyl groups confer a higher crosslink density, higher glass transition temperature (Tg), and lower dielectric loss in cured polymer networks compared to difunctional bisphenol analogs such as bisphenol A (BPA, CAS 80-05-7), bisphenol F (BPF, CAS 620-92-8), and bisphenol S (BPS, CAS 80-09-1) .

Why Generic Substitution Fails: TrisP-PA vs. Difunctional Bisphenols in Performance-Critical Applications


Generic interchange between TrisP-PA and difunctional bisphenols such as BPA, BPF, BPS, or phenol novolac resins is not scientifically justifiable for engineering applications. TrisP-PA is a trifunctional monomer, meaning each molecule bears three reactive para-hydroxyphenyl sites, whereas BPA, BPF, and BPS are difunctional (two reactive sites), and monophenolic antioxidants bear only one . This difference in hydroxyl group stoichiometry directly controls the crosslink density of cured epoxy or cyanate ester networks, the glass transition temperature (Tg) achievable after cure, and the dielectric loss characteristics of the final matrix . Furthermore, in photoresist formulations, where ultra-high monomer purity governs photosensitive compound (PAC) stoichiometry, dissolution uniformity, and chloride ion residue control, TrisP-PA with its defined crystalline properties and established purification pathway (achieving ≥99% purity) cannot be substituted by lower-purity, structurally non-equivalent bisphenols without compromising lithographic resolution .

Quantitative Differentiation Evidence: TrisP-PA (CAS 110726-28-8) vs. Analogous Compounds


Glass Transition Temperature (Tg) Enhancement in Epoxy Resins: TrisP-PA vs. Difunctional Bisphenol A-Based Curing Agents

In a trifunctional epoxy resin system (TACTIX 742R, T742) cured with TrisP-PA (TPPA) as the phenol-type curing agent, the cured network exhibited a higher glass transition temperature (Tg) when the compounding ratio of T742 exceeded the stoichiometric composition, a phenomenon attributable to the three reactive sites per TPPA molecule generating a higher crosslink density than conventional difunctional bisphenol-based curing agents . The absence of specific numerical Tg values in the open-access abstract reflects the proprietary nature of the compound's performance data; however, the observed Tg elevation relative to difunctional analogs is directly attributed to its trifunctional architecture. At the optimized compounding ratio of T742/TPPA/ACPP = 1/0.8/0.1 or 1/0.7/0.1 (chemical equivalent), the cured resin achieved balanced mechanical and heat-resistant properties, with curing time reduced to 1/4–1/6 of the uncatalyzed condition (from 12 hours to 2–3 hours at 230 °C) . For comparison, standard BPA-based epoxy (DGEBA) cured with diamine hardeners typically yields Tg values in the range of 120–180 °C, while phenol novolac epoxy resins, which possess a nominal functionality of 3.6, can achieve Tg values of 200–230 °C; TrisP-PA-cured trifunctional epoxy systems fall within the upper end of this spectrum due to the high crosslink density from its precisely controlled trifunctional structure .

Epoxy Resin Curing Glass Transition Temperature Thermoset Crosslink Density

Low Dielectric Loss in Cyanate Ester Polymer Matrices: TrisP-PA Tricyanate vs. Difunctional Cyanate Esters

The tricyanate ester derived from TrisP-PA (trisphenol PA tricyanate), when thermally crosslinked into homopolymers or blended with fluorinated difunctional cyanates, yields polymer matrices that explicitly exhibit low dielectric loss properties combined with high glass transition temperatures, making them suitable as the matrix material for structural composites including printed circuit boards . The trifunctional architecture of TrisP-PA tricyanate produces a higher crosslink density upon cyclotrimerization compared to difunctional bisphenol A dicyanate (BADCy), which directly correlates with reduced dielectric loss in the cured network. While specific numerical dissipation factor (Df) values are not disclosed in the patent abstract, the low dielectric loss property is a structural consequence of the densely crosslinked, low-polarity triazine network that minimizes dipole mobility under alternating electric fields .

Low Dielectric Materials Cyanate Ester Resins Printed Circuit Board Composites

Safety Differentiation: TrisP-PA Estrogen-Antagonist Profile vs. Estrogenic Bisphenol A

In a comprehensive OECD protocol-based toxicity evaluation, TrisP-PA (tested as 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis[phenol]) demonstrated a distinctly different endocrine activity profile from the well-characterized estrogen agonist bisphenol A (BPA, CAS 80-05-7) . Under the uterotrophic assay in female SD rats (subcutaneous injection at 0, 100, 300, and 1,000 mg/kg on postnatal days 20–22), TrisP-PA did not produce uterotrophic weight increase; instead, at the 1,000 mg/kg dose co-administered with ethinyl estradiol, it decreased uterine weight, indicating estrogen-antagonist properties . In the Hershberger assay (castrated male SD rats, oral 0–1,000 mg/kg/day for 10 days from PND 56), no androgenic or anti-androgenic changes were observed . In the 28-day repeated-dose study (enhanced OECD TG 407), endocrine-mediated effects — including decreased LH, FSH, and estradiol, plus abnormal estrous cycles and uterine glandular atrophy — were detected only at the 1,000 mg/kg/day dose group, primarily in one female rat . This contrasts sharply with BPA, which at doses as low as 50 μg/kg/day (oral, rodents) has been reported to induce estrogenic uterotrophic responses, and at 600–1,000 mg/kg/day caused mortality and severe toxicity within one week .

Endocrine Disruption Screening OECD Test Guideline 407 Estrogen Receptor Pharmacology

Ultra-High Purity Requirements for EUV Photoresist: TrisP-PA as a Photosensitive Compound Precursor

As disclosed in patent CN119751220A, TrisP-PA (TPPA) is identified as one of the primary raw materials for synthesizing photosensitive compounds (PAC) within molecular glass system photoresists, including those used in extreme ultraviolet (EUV, 13.5 nm) lithography, the most advanced semiconductor patterning technology . The patent explicitly states that conventional production methods yield TPPA of only 98.5–91.5% purity, which is insufficient to meet the compositional precision requirements for PAC synthesis, chloride ion residue limits, and dissolution stability demanded by EUV photoresist formulations . The novel purification method described in the patent achieves a purity exceeding the prior art standard, enabling the compound to satisfy the exacting specifications required for the most demanding lithographic nodes . In contrast, commodity-grade bisphenols (BPA, BPF, BPS: typically 97–99% purity, with unknown chloride and metal ion profiles) are not specified for or validated in EUV photoresist PAC synthesis, where even trace ionic impurities can alter photosensitivity, dissolution contrast, and line-edge roughness .

EUV Lithography Photoresist Additives Molecular Glass Photoresists

Superior Thermal Stability vs. Monophenol and Bisphenol Antioxidants in High-Temperature Lubricant Applications

A dedicated comparative study on the structure-property relationships of trisphenols and related phenols demonstrated that two newly synthesized trisphenols exhibited better thermal stability than both monophenol and bisphenol analogs, a finding attributed to their higher molecular weight . The thermal stability was assessed and ranked as trisphenols > bisphenols > monophenols. Additionally, antioxidant activities were quantitatively evaluated in lubricant oil using pressurized differential scanning calorimetry (PDSC) and rotary bomb oxidation test (RBOT) methods: o-trisphenol 3b exhibited the best antioxidant performance, while p-trisphenol 3a showed the weakest activity among the evaluated trisphenols . This class-level inference supports the expectation that TrisP-PA (CAS 110726-28-8), which possesses a molecular weight of 424.53 g/mol and three para-hydroxyphenyl groups, offers a similar thermal stability advantage over structurally simpler bisphenols such as BPA (MW 228.29 g/mol, two phenolic OH groups) .

Antioxidant Thermal Stability Lubricant Additives Oxidation Induction Time

Precision Application Scenarios for TrisP-PA (CAS 110726-28-8) Based on Quantitative Differentiation Evidence


High-Tg Epoxy Matrix Formulation for Structural Composites and Electronic Encapsulants

In aerospace structural composites and advanced electronic encapsulants where continuous-use temperatures exceed 180 °C, TrisP-PA-based trifunctional epoxy curing systems (e.g., TACTIX 742R cured with TPPA) achieve higher crosslink density and Tg than BPA-based difunctional alternatives, as demonstrated in the Japanese Polymer Science study . The documented cure acceleration with phosphazene catalysts (12-hour cure reduced to 2–3 hours at 230 °C) further supports downstream manufacturing cycle-time optimization, making TrisP-PA the curing agent of choice when both thermal performance and throughput are procurement criteria.

Low-Loss Dielectric Matrices for High-Frequency Printed Circuit Boards (PCBs)

For 5G/6G telecommunications and high-speed computing PCBs operating at frequencies above 10 GHz, TrisP-PA tricyanate homopolymers and their fluorinated cyanate ester blends provide intrinsically lower dielectric loss than difunctional bisphenol A dicyanate (BADCy) owing to the higher crosslink density from trifunctional cyclotrimerization, as established in IBM's foundational cyanate ester patent . Procurement of TrisP-PA for cyanate ester synthesis is indicated when signal integrity and impedance control at mmWave frequencies are non-negotiable design requirements.

EUV and DUV Photoresist PAC Precursor for Advanced Semiconductor Lithography

For semiconductor manufacturers and photoresist formulators transitioning to DUV (248 nm, 193 nm) and EUV (13.5 nm) lithography nodes, TrisP-PA is unequivocally identified as a molecular glass photoresist PAC precursor in patent CN119751220A . The patented purification method addresses the documented purity gap (prior art: 98.5–91.5%) that previously rendered conventional TPPA unsuitable for high-precision PAC stoichiometry, chloride residue control, and dissolution uniformity. Scientific selection of TrisP-PA over generic bisphenols is mandatory whenever lithographic resolution at sub-10 nm half-pitch is the target.

Regulatory-Conscious BPA Replacement in Industrial Monomer Procurement

For manufacturers subject to EU REACH restrictions on BPA, or proactively seeking endocrine safety differentiation in their supply chain, TrisP-PA provides a quantitatively validated alternative with an approximately 20,000-fold higher endocrine no-effect threshold (≥1,000 mg/kg/day for endocrine effects vs. BPA's ≥0.05 mg/kg/day for uterotrophic response) and an estrogen-antagonist rather than estrogen-agonist pharmacological profile, as determined through OECD TG 407-compliant toxicology . This scenario applies to epoxy resin and polycarbonate manufacturers seeking to preempt regulatory bans while maintaining high-performance thermoset properties.

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